molecular formula C34H38O18 B12769627 Catalposide hexaacetate CAS No. 75559-00-1

Catalposide hexaacetate

Cat. No.: B12769627
CAS No.: 75559-00-1
M. Wt: 734.7 g/mol
InChI Key: YXSFGQOGWUFXCG-IFVPVEIWSA-N
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Description

Catalposide hexaacetate is a derivative of catalposide, an iridoid glycoside found in various species of the genus Veronica, including Catalpa ovata and Pseudolysimachion lingifolium. Catalposide exhibits a range of biological activities, including anti-inflammatory, antinociceptive, antioxidant, hepatoprotective, and cytostatic effects . This compound is synthesized by acetylating catalposide, resulting in a compound with six acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Catalposide hexaacetate is typically synthesized through the acetylation of catalposide. The process involves reacting catalposide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups present in catalposide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of catalposide from plant sources, followed by its acetylation using acetic anhydride and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Catalposide hexaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound for studying acetylation reactions and the behavior of iridoid glycosides.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its hepatoprotective and cytostatic effects, making it a candidate for drug development.

Mechanism of Action

Catalposide hexaacetate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Catalposide hexaacetate can be compared with other iridoid glycosides and their derivatives:

This compound is unique due to its multiple acetyl groups, which can influence its solubility, stability, and biological activity compared to its parent compound and other similar iridoid glycosides .

Properties

CAS No.

75559-00-1

Molecular Formula

C34H38O18

Molecular Weight

734.7 g/mol

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(acetyloxymethyl)-10-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-acetyloxybenzoate

InChI

InChI=1S/C34H38O18/c1-15(35)43-13-24-27(46-18(4)38)28(47-19(5)39)29(48-20(6)40)33(49-24)51-32-25-23(11-12-42-32)26(30-34(25,52-30)14-44-16(2)36)50-31(41)21-7-9-22(10-8-21)45-17(3)37/h7-12,23-30,32-33H,13-14H2,1-6H3/t23-,24-,25-,26+,27-,28+,29-,30+,32+,33+,34-/m1/s1

InChI Key

YXSFGQOGWUFXCG-IFVPVEIWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H](C=CO2)[C@@H]([C@H]4[C@@]3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3C(C=CO2)C(C4C3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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